Phenazine-1,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
phenazine-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-5-8(14)12-11(6-7)15-9-3-1-2-4-10(9)16-12/h1-6H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEXLMJDNCJTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C=C(C3=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668462 | |
| Record name | Phenazine-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18450-11-8 | |
| Record name | Phenazine-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of Phenazine 1,3 Diamine and Its Analogues
Classical and Contemporary Synthetic Routes to Phenazine-1,3-diamine Core Structures
The synthesis of the phenazine (B1670421) core, a nitrogen-containing heterocyclic system, has been a subject of extensive research due to the significant biological activities exhibited by its derivatives. researchgate.netresearchgate.netekb.eg Various classical and modern synthetic methodologies have been developed to construct this important scaffold. researchgate.netekb.eg
Condensation Reactions for this compound Synthesis
Condensation reactions represent a foundational approach to assembling the phenazine framework. A common method involves the reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.netscispace.com For the synthesis of this compound, this would typically involve the condensation of a substituted benzene-1,2-diamine with a suitable 1,2-dicarbonyl precursor.
Another classical approach is the Wohl-Aue reaction, which involves the condensation of anilines with nitrobenzenes in the presence of a base. ias.ac.in While historically significant, this method can sometimes result in modest yields and the formation of byproducts. ias.ac.in
The Ullmann condensation, a copper-promoted reaction, provides a pathway for C-N bond formation and can be adapted for phenazine synthesis. rsc.orgwikipedia.org This type of reaction typically involves the coupling of an aryl halide with an amine. wikipedia.org For instance, the reaction of an appropriately substituted o-haloaniline can lead to the formation of the phenazine ring system. google.com
Oxidative Cyclization Methodologies
Oxidative cyclization is a prominent strategy for constructing the phenazine ring. This approach often starts with 2-aminodiphenylamines, which undergo cyclization in the presence of an oxidizing agent to form the phenazine core. thieme-connect.de For example, refluxing 2-aminodiphenylamines in nitrobenzene (B124822) can yield phenazines. thieme-connect.de
The synthesis of imidazole-phenazine derivatives has been achieved through a process that begins with the condensation of 2,3-diaminophenazine with an aldehyde, followed by an in-situ oxidative cyclization to form the final product. nih.gov Similarly, the oxidation of benzene-1,2,4-triamine (B1199461) can lead to amino-substituted phenazines through a series of intermediate condensation and cyclization steps. thieme-connect.de
Reductive Cyclization Approaches
Reductive cyclization offers an alternative pathway to the phenazine skeleton, often starting from nitro-substituted precursors. A widely used method involves the intramolecular cyclization of 2-nitrodiphenylamine (B16788) under reducing conditions. ias.ac.in
A refined synthetic route to halogenated phenazines utilizes a Buchwald-Hartwig cross-coupling reaction followed by a reductive cyclization. nih.gov This two-step process has proven efficient for generating 1-methoxyphenazine (B1209711) scaffolds, which can be further modified. nih.gov The reductive ring closure of intermediates formed from Jourdan-Ullmann couplings using reagents like sodium borohydride (B1222165) is another effective strategy for creating diverse phenazine-1-carboxylic acid analogues. rroij.comrroij.com
Green Chemistry and Sustainable Synthesis of this compound
In recent years, there has been a significant shift towards developing environmentally friendly and sustainable methods for phenazine synthesis. researchgate.net These green chemistry approaches aim to reduce the use of hazardous solvents, toxic reagents, and energy consumption. researchgate.net
Key green synthetic strategies include:
Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields. tubitak.gov.trindexcopernicus.comresearchgate.nettandfonline.commdpi.comnih.gov For example, the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives has been successfully achieved using microwave irradiation. mdpi.comnih.gov
Ultrasound-assisted synthesis: Sonication provides an energy-efficient method for promoting reactions, often in aqueous media. researchgate.net
Solvent-free and catalyst-free synthesis: Conducting reactions without solvents and catalysts minimizes waste and simplifies purification. researchgate.netrasayanjournal.co.in Solid-state synthesis of phenazines has been demonstrated by reacting o-quinones with ortho-diamines under solvent-free conditions. rasayanjournal.co.in
Use of green solvents: Replacing traditional volatile organic solvents with greener alternatives like water or glycerol (B35011) is a key aspect of sustainable synthesis. ias.ac.inresearchgate.nettubitak.gov.tr
Multicomponent reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, adhering to the principles of atom economy. researchgate.netresearchgate.nettubitak.gov.tr
Regioselective Functionalization and Derivatization of this compound
The biological activity of phenazine derivatives is often dependent on the nature and position of substituents on the phenazine core. Therefore, the ability to selectively introduce functional groups at specific positions (regioselectivity) is crucial for developing new and more potent compounds.
Regioselectivity in phenazine synthesis is often dictated by the directing effects of substituents on the starting materials. For instance, in the synthesis of substituted phenazines from ortho-phenylenediamines, electron-donating groups can direct the coupling to sterically accessible positions. Palladium-mediated amination of dichlorophenazines has been used to prepare substituted 1,6-diaminophenazines. rsc.org
Synthesis of Substituted this compound Derivatives
A variety of substituted this compound derivatives can be synthesized through several chemical transformations.
N-Alkylation and N-Arylation: The amino groups of this compound can be functionalized through alkylation or arylation reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds and can be used to introduce aryl groups. nih.gov
Acylation: The amino groups can be acylated to form amides. For instance, reaction with acyl chlorides or anhydrides can introduce various acyl groups, potentially altering the compound's properties. rsc.org
Halogenation: The introduction of halogen atoms onto the phenazine ring can significantly influence its biological activity. nih.gov Direct halogenation of the phenazine core is possible, with the position of substitution being influenced by existing substituents. thieme-connect.de For example, phenazines with electron-donating groups are more susceptible to direct halogenation. thieme-connect.de Recently, a vanadium-dependent chloroperoxidase has been identified that can regioselectively chlorinate a phenazine-derived natural product. acs.org
Nitration: Nitration of aminophenazines can lead to the corresponding nitraminophenazines, which can then be rearranged or reduced to introduce nitro or additional amino groups at specific positions. cdnsciencepub.com
The following table provides examples of synthesized substituted phenazine derivatives and their methods of preparation.
| Compound Name | Starting Materials | Reaction Type | Reference |
| 9-chlorophenazin-1-amine | Phenazine-1-carboxylic acid | Curtius rearrangement | rroij.com |
| 2,7-Bis(3-aminopropyl)amino-9-[2-(4-azaquinuclidino)ethyl]phenazinium dinitrate | 9-[2-(4-Azaquinuclidino)ethyl]phenazinium dinitrate, 1,3-Diaminopropane | Nucleophilic substitution | nih.gov |
| 2-amino-1-nitrophenazine | 2-Aminophenazine | Nitration | cdnsciencepub.com |
| 1-amino-4-nitrophenazine | 1-Aminophenazine | Nitration | cdnsciencepub.com |
| 1,4-diaminophenazine | 1-amino-4-nitrophenazine | Reduction | cdnsciencepub.com |
| Imidazole-phenazine derivatives | 2,3-diaminophenazine, Benzaldehyde (B42025) derivatives | Condensation/Oxidative cyclization | nih.gov |
| 2,7-dimethylphenazine | 2-iodo-5-methylaniline | Copper-catalyzed cyclization | google.com |
| 1,3,6,8-tetramethylphenazine | 2-iodo-4,6-dimethylaniline | Copper-catalyzed cyclization | google.com |
Formation of Fused Heterocyclic Systems Containing this compound Moiety
The phenazine diamine framework is a valuable platform for the synthesis of larger, fused heterocyclic systems. These reactions typically leverage the nucleophilicity of the amino groups to condense with various electrophilic partners, thereby constructing new rings and extending the conjugated π-system of the molecule.
A primary strategy for ring fusion involves the reaction of phenazine diamines with dicarbonyl compounds or their synthetic equivalents. For example, 2,3-diaminophenazine readily undergoes condensation with a range of benzaldehyde derivatives in refluxing ethanol (B145695) to yield imidazole-phenazine derivatives. nih.gov This transformation proceeds via an initial condensation to form a Schiff base, which then undergoes an oxidative cyclization to generate the final fused imidazole (B134444) ring. nih.gov
Multi-component reactions (MCRs) represent a highly efficient method for assembling complex fused systems in a single synthetic operation. The synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, for instance, can be accomplished through a one-pot, three-component reaction between 2-hydroxynaphthalene-1,4-dione, 1,2-diamines, and tetracyanoethylene, with pyridine (B92270) serving as an effective catalyst. researchgate.net Expanding on this complexity, five-component domino reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) have been successfully employed to construct benzo[a]pyrazolo[4′,3′:5,6]pyrano[2,3-c]phenazines. rsc.org These examples underscore the versatility of the phenazine diamine core in building intricate molecular scaffolds. researchgate.netrsc.org
The following table summarizes representative examples of the formation of fused heterocyclic systems from phenazine diamine analogues.
| Starting Phenazine Analogue | Reagent(s) | Catalyst/Conditions | Fused Heterocyclic Product | Reference |
| 2,3-Diaminophenazine | Benzaldehyde derivatives | Ethanol, reflux | Imidazole-phenazine derivatives | nih.gov |
| Benzene-1,2-diamines & 2-hydroxynaphthalene-1,4-dione | Tetracyanoethylene | Pyridine, EtOH, room temp | Benzo[a]pyrano[2,3-c]phenazine derivatives | researchgate.net |
| Benzene-1,2-diamines & Lawsone | Hydrazines, Aromatic aldehydes, Ethyl acetoacetate (B1235776) | DABCO, PEG-400, 70 °C | Benzo[a]pyrazolo[4′,3′:5,6]pyrano[2,3-c]phenazine derivatives | rsc.org |
| Benzene-1,2-diamines & Lawsone | Acetylenic esters | DABCO, Water, 50 °C | 3-Oxo-3H-benzo[a]pyrano[2,3-c]phenazine-1-carboxylates | rsc.org |
Catalytic Approaches in this compound Synthesis and Modification
Catalysis is a cornerstone in the synthesis and functionalization of this compound and its derivatives. A wide array of catalytic systems, from simple metal salts to sophisticated organocatalysts and metal-organic frameworks (MOFs), have been instrumental in enhancing reaction efficiency, selectivity, and sustainability.
For the primary synthesis of the phenazine nucleus, copper salts have proven effective. The preparation of phenazine-2,3-diamine (B110097) hydrochloride, for example, can be realized from o-phenylenediamine (B120857) using cupric chloride as a catalyst in a one-step process. google.comgoogle.com This reaction is believed to occur through an oxidative dimerization of the starting diamine. google.comgoogle.com In a similar vein, lead dichloride has been reported as an efficient catalyst for the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, affording phenazine derivatives in high yields with short reaction times. researchgate.net
The post-synthetic modification of phenazine-containing materials is a rapidly advancing field. A significant development is the creation of metal-organic frameworks (MOFs) that incorporate phenazine radical cations. nih.gov This was achieved by synthesizing a zinc-based MOF from a dihydrophenazine dicarboxylate linker, followed by partial oxidation to generate the phenazine radical cations within the framework. nih.gov The resulting material functions as a stable and reusable heterogeneous catalyst for aza-Diels-Alder reactions. nih.gov Another innovative strategy involves the direct condensation of o-phenylenediamines onto o-quinone functionalities present on graphitic carbon surfaces, creating graphite-conjugated phenazines (GCPs). osti.gov The catalytic activity of these GCPs in the oxygen reduction reaction (ORR) can be systematically tuned by altering the electronic properties of the diamine precursors. osti.gov
The table below provides a summary of various catalytic methods applied to the synthesis and modification of this compound and its analogues.
| Reaction Type | Catalyst | Substrates | Product | Key Features | Reference |
| Synthesis | Cupric chloride | o-Phenylenediamine | Phenazine-2,3-diamine hydrochloride | Simple, one-step synthesis from readily available precursors. | google.comgoogle.com |
| Synthesis | Lead dichloride | o-Phenylenediamines, 1,2-Dicarbonyl compounds | Phenazine derivatives | Method provides excellent yields and short reaction times at room temperature. | researchgate.net |
| Modification | AgSbF₆ (oxidant) | Zinc-based MOF with dihydrophenazine linkers | MOF with phenazine radical cations | Creates a heterogeneous catalyst for aza-Diels-Alder reactions that is stable and reusable. | nih.gov |
| Modification | Surface-mediated | o-Phenylenediamines, o-Quinones on graphitic carbon | Graphite-conjugated phenazines (GCPs) | Yields a material with tunable electrocatalytic activity for the oxygen reduction reaction. | osti.gov |
| Synthesis | Pyridine | 2-Hydroxynaphthalene-1,4-dione, 1,2-Diamines, Tetracyanoethylene | Benzo[a]pyrano[2,3-c]phenazine derivatives | An efficient one-pot, two-step procedure for complex fused systems. | researchgate.net |
| Synthesis | DABCO | Lawsone, Benzene-1,2-diamines, Hydrazines, Aldehydes, Ethyl acetoacetate | Benzo[a]pyrazolo[4′,3′:5,6]pyrano[2,3-c]phenazines | A five-component domino reaction utilizing a green and sustainable solvent. | rsc.org |
Mechanistic Studies of Reaction Pathways in this compound Synthesis
Elucidating the mechanisms of reactions that form this compound and its derivatives is crucial for optimizing existing methods and for the rational design of new synthetic strategies.
The formation of the phenazine core from o-phenylenediamines is widely accepted to occur via an oxidative cyclization mechanism. When catalyzed by cupric chloride, the proposed pathway involves the initial intermolecular dehydrogenation of two molecules of o-phenylenediamine to generate an azophenlyene-2,3-diamine intermediate. google.comgoogle.com This intermediate subsequently undergoes cyclization to yield the final phenazine structure. google.comgoogle.com
In the construction of fused heterocyclic systems, the reaction mechanism is often initiated by the nucleophilic attack of an amino group from the phenazine diamine. For the synthesis of imidazole-phenazine derivatives from 2,3-diaminophenazine and benzaldehydes, the proposed mechanism starts with the formation of a Schiff base. nih.gov One nitrogen atom of the diamine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by an intramolecular nucleophilic attack from the second amino group onto the newly formed imine carbon, which creates a 5-membered imidazoline (B1206853) ring that is subsequently oxidized to the aromatic imidazole-phenazine product. nih.gov
The mechanisms of multi-component reactions that produce fused phenazines can be intricate, often involving a cascade of sequential reactions. For the DABCO-catalyzed synthesis of benzo[a]pyrazolo[4′,3′:5,6]pyrano[2,3-c]phenazines, the proposed mechanism is a prime example. rsc.org It commences with the condensation of lawsone with a benzene-1,2-diamine to form a benzo[a]phenazin-5-ol intermediate. In a parallel step, hydrazine (B178648) and ethyl acetoacetate condense to form a pyrazolone (B3327878). A DABCO-catalyzed Knoevenagel condensation between the pyrazolone and an aromatic aldehyde produces a reactive olefin intermediate. The key C-C bond-forming step is a Michael addition of the benzo[a]phenazin-5-ol to this olefin, which is followed by a final cyclization to afford the complex, multi-ring product. rsc.org
| Reaction | Proposed Intermediate(s) | Key Mechanistic Steps | Reference |
| Phenazine-2,3-diamine synthesis from o-phenylenediamine | Azophenlyene-2,3-diamine | Intermolecular dehydrogenation, cyclization. | google.comgoogle.com |
| Imidazole-phenazine synthesis | Schiff base, 5-membered imidazoline ring | Nucleophilic attack to form a Schiff base, intramolecular cyclization, and subsequent oxidation. | nih.gov |
| Benzo[a]pyrazolo[4′,3′:5,6]pyrano[2,3-c]phenazine synthesis | Benzo[a]phenazin-5-ol, Pyrazolone, Olefin | Initial condensations to form key building blocks, Knoevenagel condensation, Michael addition, and final cyclization. | rsc.org |
Advanced Spectroscopic Characterization and Mechanistic Elucidation of Phenazine 1,3 Diamine
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Phenazine-1,3-diamine Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of phenazine (B1670421) derivatives. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom in the molecule can be mapped, while 2D NMR techniques, such as Correlation Spectroscopy (COSY), establish connectivity between adjacent protons.
In the ¹H NMR spectrum of phenazine compounds, protons on the aromatic rings typically appear as multiplets in the downfield region (δ 7.0-9.0 ppm). tandfonline.comacs.org The precise chemical shifts and coupling constants (J values) are influenced by the nature and position of substituents on the phenazine core. For instance, in a series of imidazole-phenazine derivatives, protons on the phenazine ring were observed at δ 7.88-7.89 ppm and δ 8.23-8.24 ppm. nih.gov The absence of an -NH₂ peak and the appearance of a new signal, such as an imidazole (B134444) -NH proton at δ 13.26 ppm, confirms successful cyclization reactions. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Phenazine Derivatives This table is interactive. Click on the headers to sort.
| Compound Class | Nucleus | Chemical Shift (δ) Range (ppm) | Key Observations | Reference |
|---|---|---|---|---|
| Imidazole-Phenazine Derivatives | ¹H | 7.88 - 8.24 | Protons on the phenazine ring. | nih.gov |
| Imidazole-Phenazine Derivatives | ¹H | 13.26 | -NH proton of the fused imidazole ring. | nih.gov |
| Imidazole-Phenazine Derivatives | ¹³C | 103.6 - 163.3 | Aromatic carbons of the hybrid structure. | nih.gov |
| 2,3-Dialkoxyphenazines | ¹H | 11.12 | N-H proton in precursor amine. | acs.org |
| Benzo[f]pyrido[2,3-b]quinoxalin-5-yl derivatives | ¹H | 6.48 - 10.44 | Aromatic protons. | ias.ac.in |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in Understanding Electronic Transitions of this compound
UV-Vis and fluorescence spectroscopy are powerful techniques for probing the electronic properties of phenazine compounds. The phenazine core possesses a fully conjugated π-system, which gives rise to characteristic electronic transitions. arkat-usa.org Typically, phenazine derivatives exhibit strong absorption bands in the UV and visible regions of the electromagnetic spectrum.
For 2,3-diaminophenazine, absorption peaks are observed around 258 nm and 426 nm, which are attributed to π → π* and n → π* electronic transitions, respectively. mdpi.com The position and intensity of these bands are sensitive to substituents and the solvent environment. arkat-usa.orgrsc.org For example, the fusion of an imidazole ring to the phenazine core can cause a bathochromic (red) shift of the λmax to around 440 nm due to the extension of the π-electron system. arkat-usa.org In donor-acceptor systems, such as a triphenylamine-phenazine derivative, distinct absorption regions corresponding to the individual units are seen, and increasing solvent polarity can induce a significant redshift, indicating a charge-transfer character in the excited state. rsc.org
Many phenazine derivatives are fluorescent, with emission spectra often appearing in the green to red region (500-700 nm). arkat-usa.org 2,3-diaminophenazine is noted for its intense luminescence. arkat-usa.org The fluorescence properties, including quantum yield and lifetime, are also highly dependent on the molecular structure and environment. nih.govacs.org This sensitivity makes phenazine derivatives useful as fluorescent probes, where interactions with analytes like metal ions or changes in pH can lead to a measurable quenching or enhancement of the fluorescence signal. arkat-usa.orgrsc.orgnio.res.in
Table 2: Photophysical Data for Selected Phenazine Derivatives This table is interactive. Click on the headers to sort.
| Compound/Class | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Key Transition/Observation | Reference |
|---|---|---|---|---|---|
| 2,3-Diaminophenazine | Methanol | 258, 426 | - | π → π* and n → π* transitions. | mdpi.com |
| Imidazole-fused phenazine | Neutral buffer | 440 | 566 | Extended π-conjugation shifts λmax. | arkat-usa.org |
| Triphenylamine-phenazine derivative | Toluene | ~430 | - | Low polarity solvent. | rsc.org |
| Triphenylamine-phenazine derivative | DMSO | ~457 | - | High polarity solvent, showing solvatochromism. | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Analysis in this compound Compounds
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound and its analogues, IR spectra provide clear evidence for the presence of key structural motifs.
The most characteristic bands for 2,3-diaminophenazine include N–H stretching vibrations from the two primary amine (-NH₂) groups, which typically appear as strong, sharp bands in the region of 3100-3500 cm⁻¹. mdpi.com Specifically, bands at 3434 cm⁻¹, 3307 cm⁻¹, and 3180 cm⁻¹ have been attributed to these N-H stretches. mdpi.com The aromatic nature of the phenazine core is confirmed by C-H aromatic stretching vibrations, often observed above 3000 cm⁻¹, and C=C alkene stretches within the rings, which appear in the 1450-1670 cm⁻¹ region. researchgate.netathabascau.ca Furthermore, C-N amine stretching vibrations can be identified by absorptions in the 1040-1335 cm⁻¹ range. researchgate.net When this compound is used to synthesize new derivatives, the disappearance of the N-H stretching bands and the appearance of new bands, such as a C=O stretch (around 1650-1750 cm⁻¹) for an amide or a 2NO₂ group (around 1331 and 1506 cm⁻¹), can confirm the success of the chemical transformation. tandfonline.comresearchgate.net
Table 3: Characteristic IR Absorption Bands for Phenazine Derivatives This table is interactive. Click on the headers to sort.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3180 - 3434 | Strong, Sharp | mdpi.com |
| Aromatic Ring | C-H Stretch | > 3000 | Variable | researchgate.net |
| Alkene/Aromatic Ring | C=C Stretch | 1452 - 1667 | Variable, Sharp | researchgate.net |
| Amine | C-N Stretch | 1043 - 1333 | Medium | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is a vital analytical technique for determining the precise molecular weight and confirming the elemental composition of phenazine compounds. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly powerful. It provides a measured mass-to-charge ratio (m/z) that can be compared to a calculated value, verifying the molecular formula with high accuracy. nih.govias.ac.inuni-konstanz.denih.gov
For 2,3-diaminophenazine (C₁₂H₁₀N₄), the expected monoisotopic mass is approximately 210.09 Da. In positive ion mode ESI-MS, it is detected as the protonated molecule [M+H]⁺ with an m/z of approximately 211.0978. nih.gov This technique is routinely used to confirm the successful synthesis of phenazine derivatives. For example, the formation of a phenazine-1-carboxylic acid derivative was confirmed by observing the correct [M+H]⁺ ion. nih.gov
Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. The parent ion is isolated and fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For instance, the fragmentation of glycosylated aminophenazines showed a characteristic loss of the hexose (B10828440) residue (162 amu), helping to identify the core aglycone structure. uni-konstanz.de For the parent phenazine ring system, characteristic fragmentations include the loss of cyanide (CN) and hydrogen cyanide (HCN). thieme-connect.de
Table 4: High-Resolution Mass Spectrometry Data for 2,3-Diaminophenazine This table is interactive. Click on the headers to sort.
| Parameter | Value | Technique | Observation | Reference |
|---|---|---|---|---|
| Molecular Formula | C₁₂H₁₀N₄ | - | - | nih.gov |
| Molecular Weight | 210.23 g/mol | - | - | nih.gov |
| Precursor m/z | 211.0978 | LC-ESI-QFT | [M+H]⁺ ion | nih.gov |
X-ray Diffraction Studies for Solid-State Structure Determination of this compound Analogues
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. These studies provide invaluable data on bond lengths, bond angles, and intermolecular interactions, which govern the material's properties.
For 2,3-diaminophenazine, crystallographic data is available through the Cambridge Structural Database (CSD Number: 158272). nih.gov Studies on related phenazine derivatives reveal that the core phenazine structure is largely planar, an attribute that facilitates π-π stacking interactions in the crystal lattice. mdpi.com These stacking distances typically range from 3.6 to 3.8 Å. mdpi.com The planarity and stacking behavior are crucial for applications in organic electronics and material science.
The synthesis of specific regioisomers of phenazine derivatives can be unequivocally confirmed by X-ray diffraction. For example, the molecular structures of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives were confirmed through this technique, resolving any ambiguity that could not be settled by NMR alone. acs.org Crystal structures can also reveal the presence of solvent molecules and complex intermolecular hydrogen bonding networks, for example, involving water molecules and the phenazine derivative. acs.org The specific crystal system (e.g., monoclinic, tetragonal) and space group (e.g., P2₁/n) are determined, providing a complete picture of the crystal packing. mdpi.com
Redox Chemistry and Electrochemical Characterization of this compound Derivatives
Phenazines are a well-known class of redox-active heterocyclic compounds, capable of undergoing reversible electron transfer reactions. arkat-usa.orgrsc.orgsolubilityofthings.com This property is central to their function in biological systems and their application in technologies like redox flow batteries and electrochemical sensors. rsc.orggoogle.com The phenazine core can typically undergo a two-electron, two-proton reduction process. researchgate.net
The redox potential of a phenazine derivative is highly tunable and depends significantly on the nature and position of substituents on the aromatic rings. rsc.orgresearchgate.net Electron-donating groups (EDGs), such as amino (-NH₂) or hydroxyl (-OH) groups, generally lower the redox potential, making the compound easier to oxidize (or harder to reduce). Conversely, electron-withdrawing groups (EWGs) raise the redox potential. researchgate.net This principle allows for the rational design of phenazine molecules with specific redox properties tailored for applications like anolytes in aqueous redox flow batteries, where a low redox potential is desirable. google.comresearchgate.net The redox properties of 2,3-diaminophenazine make it an effective electron mediator for processes like the reduction of molecular oxygen. koreascience.kr
Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of phenazine derivatives. A CV experiment measures the current that develops in an electrochemical cell as the potential is varied. A typical cyclic voltammogram for a reversible redox process shows a pair of peaks: a cathodic peak corresponding to reduction and an anodic peak corresponding to oxidation. libretexts.org
For 2,3-diaminophenazine (DAP), CV reveals its redox activity, which is nearly identical to one of the key components formed during the electropolymerization of o-phenylenediamine (B120857). koreascience.kr The redox potential of DAP makes it an active mediator for oxygen reduction. koreascience.kr In studies of phenazine derivatives for energy storage, CV is used to determine the redox potentials and assess the reversibility and stability of the compounds over multiple cycles. rsc.orgnih.gov The scan rate dependence of the peak currents in a CV can provide information about whether the redox species is dissolved in solution or adsorbed onto the electrode surface. libretexts.org
Chronoamperometry, which measures the current as a function of time at a fixed potential, is used to study the kinetics of electron transfer and to determine diffusion coefficients. In the context of bioelectrochemical systems, chronoamperometry has been used to measure the photocurrent generated by photosynthetic organisms in the presence of phenazine mediators, confirming their ability to shuttle electrons from the biological system to an electrode. nih.gov These electrochemical techniques are crucial for understanding the reaction mechanisms, including complex schemes like the ECE (electrochemical-chemical-electrochemical) mechanism, where an electron transfer is followed by a chemical reaction. libretexts.org
Electron Transfer Mechanisms Involving this compound
The electron transfer (ET) capabilities of phenazine compounds are central to their diverse applications, from biological processes to materials science. nih.govplos.org this compound, with its electron-donating amino groups, exhibits distinct ET mechanisms characterized by sequential one-electron or two-electron transfer steps, which are often coupled with proton transfers depending on the medium. nih.govrsc.org These processes are fundamental to its role as a redox mediator, facilitating electron shuttling between a donor and an acceptor. nih.govnih.gov
The core phenazine structure is a dibenzo-annulated pyrazine (B50134), a fully conjugated aromatic π-system that imparts its fundamental optical and redox properties. arkat-usa.orgthieme-connect.de The nitrogen atoms in the central pyrazine ring are electron-withdrawing, which deactivates the benzenoid rings towards electrophilic substitution. thieme-connect.de However, the introduction of electron-donating groups like the amino groups in this compound significantly modulates its electronic and redox characteristics. arkat-usa.orgresearchgate.net
General Electron Transfer Pathways
Phenazines participate in redox reactions by accepting and donating electrons, a process that can involve the formation of stable radical intermediates. nih.gov The mechanism can vary significantly based on the chemical environment, particularly the presence or absence of protons.
In aprotic media, such as the lipophilic environment of a bacterial cell membrane, single-electron (1e⁻) transfer processes are typically dominant. nih.gov The phenazine molecule (Phz) undergoes a two-step reduction to first form a radical anion (Phz•⁻) and then a dianion (Phz²⁻).
Table 1: Sequential Electron Transfer Steps in Aprotic Media
| Step | Reaction | Description |
|---|---|---|
| 1 | Phz + e⁻ → Phz•⁻ | Formation of the radical anion. |
| 2 | Phz•⁻ + e⁻ → Phz²⁻ | Formation of the dianion. |
This table outlines the generalized single-electron transfer processes for a phenazine molecule in an environment without available protons. nih.gov
In protic media, the electron transfer becomes coupled with proton transfer (Proton-Coupled Electron Transfer, PCET). rsc.orgosti.gov This more complex mechanism is crucial in many biological and electrochemical applications. The sequence involves alternating electron and proton additions.
Table 2: General Mechanism for Proton-Coupled Electron Transfer (PCET)
| Step | Reaction | Description |
|---|---|---|
| 1 | Phz + e⁻ → Phz•⁻ | Initial electron transfer to form the radical anion. |
| 2 | Phz•⁻ + H⁺ → PhzH• | Protonation of the radical anion to form a neutral radical. |
| 3 | PhzH• + e⁻ → PhzH⁻ | Second electron transfer to form a mono-protonated anion. |
| 4 | PhzH⁻ + H⁺ → PhzH₂ | Second protonation to yield the fully reduced dihydrophenazine. |
This table details the stepwise mechanism for the reduction of a phenazine molecule in a protic environment, involving both electron and proton transfers. nih.gov
Influence of Diamino Substitution
The presence of two amino groups at the 1 and 3 positions of the phenazine ring has a profound impact on its electron transfer properties. Amino groups are strong electron-donating groups (EDGs), which enrich the π-system of the phenazine core with electron density. arkat-usa.orgresearchgate.net This electronic perturbation leads to several key effects:
Modulation of Redox Potential : EDGs shift the redox potential of the phenazine molecule towards more negative values. researchgate.net Computational studies using density functional theory (DFT) have quantified this effect. For instance, the addition of a second amino group to an amino-phenazine derivative can lower the redox potential by as much as -0.17 V relative to the mono-amino substituted compound. researchgate.net This makes the diamino-substituted phenazine a stronger reducing agent once it has accepted electrons.
Intramolecular Charge Transfer (ICT) : The amino groups can act as charge donors, while the pyrazine core of the phenazine acts as a charge acceptor. arkat-usa.org This donor-π-acceptor arrangement facilitates an intramolecular charge transfer mechanism, which is critical for its photophysical and electrochemical behavior. arkat-usa.org
Formation of Radical Cations : While phenazines are often discussed in the context of their reduction to anions, they can also be oxidized to form radical cations. nih.govnih.gov The electron-rich nature of this compound, conferred by the amino groups, facilitates this oxidation. The resulting radical cation can exhibit significant stability, a property valuable in applications like organic redox flow batteries and as deelectronating agents. nih.govnih.gov
The study of electron transfer mechanisms often employs spectroelectrochemical techniques, which combine electrochemistry with spectroscopy (e.g., UV-Vis, Raman). nih.govunige.ch These methods allow for the in-situ characterization of the transient radical species and elucidation of the potential- and pH-dependent changes in the molecule's electronic structure during redox processes. nih.gov
Theoretical and Computational Chemistry Studies of Phenazine 1,3 Diamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals of Phenazine-1,3-diamine
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For this compound, DFT calculations are instrumental in understanding its electronic properties and predicting its reactivity. These calculations provide a detailed picture of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining its electronic behavior. arkat-usa.orgnih.gov
Theoretical studies have shown that the introduction of electron-donating groups, like the amino groups in this compound, significantly influences the electronic properties of the phenazine (B1670421) core. oup.com These substituents can raise the energy of the HOMO, decrease the energy of the LUMO, and consequently reduce the HOMO-LUMO energy gap. arkat-usa.org This modulation of the frontier orbitals is key to tuning the optical and electrochemical properties of phenazine derivatives for various applications. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.comajchem-a.com A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com For this compound, the presence of two amino groups is expected to decrease the HOMO-LUMO gap compared to the parent phenazine molecule, thereby increasing its reactivity. arkat-usa.org
The analysis of the HOMO and LUMO energy levels can also predict the sites of electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, indicating the likely sites for electrophilic attack, while the LUMO is localized on the electron-deficient regions, which are susceptible to nucleophilic attack. researchgate.net In this compound, the amino groups contribute significantly to the HOMO, making the aromatic ring more susceptible to electrophilic substitution.
Table 1: Calculated HOMO-LUMO Energy Gaps for Phenazine and a Diamine-Substituted Derivative
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Phenazine | -6.61 | -2.35 | 4.26 | rsc.org |
| 2,3-Diaminophenazine | Not explicitly stated | Not explicitly stated | 2.96 | arkat-usa.org |
Note: The values presented are from different theoretical studies and may have been calculated using different DFT functionals and basis sets, which can influence the results.
Conformational analysis and geometry optimization are essential for determining the most stable three-dimensional structure of a molecule. tau.ac.il For this compound, DFT calculations can be used to predict bond lengths, bond angles, and dihedral angles. researchgate.net The phenazine core is known to be planar, and computational studies confirm this, showing that the fused ring system has a flat geometry. acs.org
HOMO-LUMO Energy Gap Analysis and Reactivity Prediction
Molecular Dynamics (MD) Simulations of this compound Interactions with Substrates
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. plos.org While specific MD studies on this compound are not widely reported in the provided search results, the principles of MD can be applied to understand how this molecule might interact with various substrates, such as biological macromolecules or materials surfaces.
MD simulations can provide insights into the binding modes, interaction energies, and dynamic behavior of this compound within a specific environment. amegroups.cn For instance, if this compound were to be investigated as a potential drug candidate, MD simulations could be used to model its interaction with a target protein, revealing key residues involved in binding and the stability of the complex. polimi.itchemrxiv.org These simulations typically involve placing the molecule in a simulated environment (e.g., a box of water molecules) and then solving Newton's equations of motion for the system over a period of time. amegroups.cn
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or properties of chemical compounds based on their molecular structures. nih.govwikipedia.org These models are built by finding a mathematical relationship between a set of molecular descriptors and the observed activity or property.
For this compound derivatives, QSAR/QSPR models could be developed to predict a wide range of characteristics, such as their antimicrobial activity, anticancer properties, or electrochemical behavior. researchgate.net The process involves calculating a variety of molecular descriptors for a series of phenazine derivatives, including electronic, steric, and hydrophobic parameters. These descriptors are then correlated with the experimental data to generate a predictive model. nih.gov
Table 2: Examples of Descriptor Types Used in QSAR/QSPR Studies
| Descriptor Category | Examples | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, dipole moment, partial charges | Describes the electronic distribution and reactivity of the molecule. |
| Steric | Molecular weight, volume, surface area | Relates to the size and shape of the molecule. |
| Topological | Connectivity indices, Wiener index | Describes the atomic connectivity within the molecule. |
| Hydrophobic | LogP | Measures the lipophilicity of the molecule. |
A successful QSAR/QSPR model can be a valuable tool for screening virtual libraries of compounds and prioritizing the synthesis of new derivatives with enhanced properties. mdpi.com
Computational Prediction of Optical and Electrochemical Properties of this compound Analogues
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the optical and electrochemical properties of molecules. researchgate.net For this compound analogues, these calculations can provide valuable information about their absorption and emission spectra, as well as their redox potentials.
The optical properties of phenazine derivatives are largely determined by electronic transitions between molecular orbitals. TD-DFT calculations can predict the energies of these transitions, which correspond to the wavelengths of maximum absorption (λmax) in the UV-visible spectrum. mdpi.com The introduction of different substituents on the phenazine core can significantly alter these properties, leading to shifts in the absorption and emission wavelengths. arkat-usa.org
Similarly, the electrochemical properties, such as oxidation and reduction potentials, can be estimated from the calculated HOMO and LUMO energies. rsc.org The HOMO energy is related to the ionization potential and thus the oxidation potential, while the LUMO energy is related to the electron affinity and the reduction potential. These predictions are crucial for designing phenazine-based materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.net
Machine Learning and AI Applications in this compound Design and Discovery
Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemistry and drug discovery. europa.eumednexus.org These technologies can be applied to the design and discovery of new this compound derivatives by learning from large datasets of chemical information. nih.gov
Furthermore, generative AI models can be used to design entirely new this compound derivatives with desired properties. These models can learn the underlying patterns of chemical structures and generate novel molecules that are predicted to be active and synthetically feasible. The integration of AI and ML into the research and development pipeline holds great promise for the future of phenazine chemistry. mednexus.org
Biological Research Applications and Mechanisms of Action of Phenazine 1,3 Diamine Excluding Clinical Data
Antimicrobial Activity and Mechanistic Insights of Phenazine-1,3-diamine Derivatives
Phenazine (B1670421) derivatives are recognized for their wide-ranging antimicrobial properties. researchgate.netresearchgate.net The core tricyclic structure is a key feature in various natural and synthetic compounds that exhibit biological activity. researchgate.net Research into derivatives of diaminophenazines, particularly those synthesized from 2,3-diaminophenazine, has revealed significant antibacterial and antifungal potential. researchgate.netresearchgate.net
The antibacterial action of phenazine derivatives is often linked to their redox properties. researchgate.net One of the primary mechanisms involves the generation of reactive oxygen species (ROS), which induce oxidative stress within bacterial cells, leading to damage of essential biomolecules like DNA, lipids, and proteins. researchgate.netmdpi.com This process can cause irreversible cellular damage and rapid bactericidal effects. mdpi.com
Schiff base metal complexes derived from 2,3-diaminophenazine have been synthesized and evaluated for their antimicrobial activities. researchgate.netresearchgate.net Studies on these complexes suggest that their mechanisms may include intercalation with DNA base pairs, which ultimately leads to cell cycle arrest. researchgate.net For instance, certain Schiff base complexes of Co(II), Ni(II), Cu(II), and Cd(II) derived from 2,3-diaminophenazine have been tested against various bacterial strains. One study found a nickel (II) complex to be most effective against P. aeruginosa and E. faecalis, while a cobalt (II) complex showed the highest efficacy among the tested compounds against several bacterial strains. researchgate.net
The generation of ROS is a key bactericidal mechanism for many antimicrobial agents. mdpi.com ROS can directly cause double-stranded breaks in DNA, leading to fatal cellular damage. mdpi.com While not specific to this compound, the general class of phenazines is known to induce oxidative stress, which is a likely component of the antibacterial activity of its derivatives. researchgate.net
| Compound | Bacterial Strain | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| C1 [Co(II) complex] | P. aeruginosa | 781.2 | researchgate.net |
| C1 [Co(II) complex] | E. faecalis | 781.2 | researchgate.net |
| C2 [Ni(II) complex] | P. aeruginosa | 390.6 | researchgate.net |
| C2 [Ni(II) complex] | E. faecalis | 390.6 | researchgate.net |
| C3 [Cu(II) complex] | P. aeruginosa | 1562.5 | researchgate.net |
| C3 [Cu(II) complex] | E. faecalis | 1562.5 | researchgate.net |
Phenazine compounds, as a class, exhibit broad-spectrum antifungal activity against various human and plant pathogens. nih.govrroij.com The mechanisms are often tied to the induction of oxidative stress in fungal cells through ROS generation, which causes cellular damage and death. researchgate.net
Derivatives synthesized from 3-aminophenazin-2-ol, a related aminophenazine structure, have shown varying degrees of antifungal activity against species like Candida albicans and Aspergillus niger. ekb.eg Similarly, Schiff base metal complexes of 2,3-diaminophenazine have been evaluated for antifungal properties. In one study, a cobalt(II) complex was identified as the most effective against the tested fungal strains, C. neoformans and C. albicans, with a Minimum Inhibitory Concentration (MIC) of 48.83 μg/mL. researchgate.net Research on polynuclear heterocyclic compounds derived from 2,3-diaminophenazine also identified certain derivatives that were effective antifungal agents. researchgate.net
| Compound | Fungal Strain | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| C1 [Co(II) complex] | C. neoformans | 48.83 | researchgate.net |
| C1 [Co(II) complex] | C. albicans | 48.83 | researchgate.net |
The investigation of phenazine derivatives has extended to their potential as antiviral agents. Research into imidazole-phenazine derivatives synthesized from 2,3-diaminophenazine has shown inhibitory activity against the dengue virus (DENV). researchgate.net Specifically, certain para-substituted imidazole (B134444) phenazines demonstrated notable inhibition of the DENV2 NS2B-NS3 protease, an essential enzyme for viral replication. researchgate.net Molecular docking studies supported these findings, indicating strong binding affinities of the active compounds to the protease enzyme. researchgate.net This suggests that the phenazine scaffold can be functionalized to create potent inhibitors of viral enzymes.
Phenazine derivatives have been investigated as potential treatments for parasitic diseases, particularly malaria. researchgate.net The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has driven the search for new therapeutic agents. rasayanjournal.co.in
Synthetic phenazines derived from the reaction of o-quinones with various ortho-diamines have been screened for their in-vitro activity against P. falciparum. rasayanjournal.co.in In these studies, pyrido-phenazine derivatives, which share some structural similarities with the known antimalarial drug chloroquine, demonstrated the most significant suppression of parasitic growth. rasayanjournal.co.in The development of new diamine derivatives continues to be an area of interest for discovering novel antiparasitic chemotherapies. nih.gov
Antiviral Properties and Molecular Interactions
Anticancer/Antiproliferative Activity in Cell Lines: Molecular Mechanisms
The anticancer potential of phenazine derivatives is a major area of research. researchgate.netnih.gov A variety of synthetic derivatives, including those based on 2-phenazinamine and 2,3-diaminophenazine, have shown promising cytotoxic effects against a range of human cancer cell lines. researchgate.netnih.gov
Schiff base metal complexes derived from 2,3-diaminophenazine have demonstrated significant anticancer activity against prostate cancer cells, with IC50 values comparable to the standard drug enzalutamide. researchgate.netresearchgate.net The anticancer effect of these complexes is enhanced by the presence of the phenazine ring, which facilitates DNA binding and can interfere with the replication of genetic material. researchgate.netresearchgate.net Another study synthesized a series of novel 2-phenazinamine derivatives and tested their anticancer activity against several human cancer cell lines, including leukemia (K562), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF7). nih.gov Certain compounds showed potent effects comparable to the chemotherapy drug cisplatin. nih.gov
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Ni(II) Schiff base complex of 2,3-diaminophenazine | Prostate Cancer | 0.531 μM | researchgate.netresearchgate.net |
| Cu(II) Schiff base complex of 2,3-diaminophenazine | Prostate Cancer | 0.630 μM | researchgate.netresearchgate.net |
| Co(II) Schiff base complex of 2,3-diaminophenazine | Prostate Cancer | 0.655 μM | researchgate.netresearchgate.net |
| 2-Chloro-N-(phenazin-2-yl)benzamide | K562 (Leukemia) | 1.6 μM | nih.gov |
| 2-Chloro-N-(phenazin-2-yl)benzamide | HepG2 (Liver Cancer) | 3.2 μM | nih.gov |
A primary mechanism through which phenazine derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.govsemanticscholar.org
Research on 2-chloro-N-(phenazin-2-yl)benzamide, a 2-phenazinamine derivative, revealed that its anticancer mechanism involves the induction of apoptosis. nih.gov Phenazine compounds can trigger apoptosis through various pathways. A common mechanism involves the generation of ROS, which leads to mitochondrial membrane hyperpolarization, the release of cytochrome C, activation of caspases, and ultimately, DNA fragmentation and cell death. nih.govsemanticscholar.org For example, some phenazine N-oxide derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis, confirmed by the activation of caspase-3 and caspase-9. acs.org
The ability of phenazine derivatives to intercalate with DNA can also contribute to their cytotoxic effects by disrupting DNA replication and inducing cell cycle arrest. semanticscholar.org The planar structure of the phenazine ring system is well-suited for inserting between DNA base pairs, leading to DNA strand breaks and cell death. semanticscholar.org
Enzyme Inhibition and Target Engagement (e.g., Topoisomerase)
Phenazine derivatives have garnered significant attention for their ability to inhibit topoisomerase enzymes, which are crucial for managing DNA topology during replication, repair, and transcription. nih.gov These enzymes are vital targets in anticancer research. nih.gov Specifically, certain benzo[a]phenazine (B1654389) derivatives have been identified as dual inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govresearchgate.net
The mechanism of action for these compounds often involves stabilizing the complex formed between the topoisomerase enzyme and DNA, which ultimately leads to breaks in the DNA strand. nih.gov For instance, some derivatives act as "poisons" to Topo I by stabilizing the cleavage complexes. nih.gov In the case of Topo II, inhibition can occur through interference with the enzyme's ATPase activity, which is essential for its function. nih.govinspiralis.com The introduction of an alkylamino side chain to the phenazine structure has been shown to be important for this inhibitory activity. nih.gov
Further studies on novel angular benzophenazines have revealed their potential as potent cytotoxic agents that can circumvent multidrug resistance in cancer cells. researchgate.net These compounds target both Topo I and Topo II, which are active at different stages of the cell cycle, offering a broader window for therapeutic intervention. researchgate.net
| Compound Class | Target Enzyme(s) | Mechanism of Inhibition | Significance |
| Benzo[a]phenazine derivatives | Topoisomerase I & II | Stabilize Topo I-DNA cleavage complexes; Inhibit ATPase activity of Topo II | Potential dual inhibitors for anticancer applications nih.govresearchgate.net |
| Angular benzophenazines | Topoisomerase I & II | Dual inhibition | Potent cytotoxicity and ability to overcome multidrug resistance researchgate.net |
DNA/RNA Binding and Intercalation Studies
The planar structure of phenazine compounds makes them ideal candidates for DNA intercalation, a process where a molecule inserts itself between the base pairs of a DNA helix. mdpi.com This interaction can significantly alter the structure and function of DNA.
Studies on various phenazine derivatives have confirmed their potent DNA intercalating properties. For example, a novel benzo[a]phenazine derivative, NC-182, was identified as a strong DNA intercalator, particularly for B-form DNA. nih.gov The binding of this compound to DNA is biphasic; at low concentrations, it stiffens the DNA structure, while at higher concentrations, it can induce a conformational change from B-form to a non-B form. nih.gov This intercalation also leads to the thermal stabilization of the DNA duplex. nih.gov
Ruthenium(II) complexes containing a phenazine ring have also been extensively studied for their DNA binding capabilities. researchgate.net These complexes often exhibit a "molecular light switch" behavior, where their luminescence is quenched in an aqueous solution but significantly enhanced upon intercalation into DNA. researchgate.net This property makes them useful as probes for DNA structure. researchgate.net Spectroscopic and viscosity measurements have confirmed that these complexes bind strongly to DNA via an intercalative mode. researchgate.net
| Compound/Complex | Binding Mode | Effect on DNA/RNA | Noteworthy Feature |
| NC-182 (benzo[a]phenazine derivative) | Intercalation | Stabilizes B-form DNA at low ratios, induces conformational changes at high ratios nih.gov | Potent intercalator with biphasic binding behavior nih.gov |
| Ruthenium(II) complexes with phenazine ring | Intercalation | Strong binding, potential photocleavage | "Molecular light switch" effect upon binding researchgate.net |
| Aposafranine (asymmetric phenazinium derivative) | Partial intercalation | Wedge-like insertion into the DNA helix researchgate.net | Binds via a single mode of partial intercalation researchgate.net |
| Osmium(II) polypyridyl complexes with dppz | Intercalation | Enhanced near-IR emission upon binding, stabilizes DNA | Emission response is sensitive to DNA sequence (AT-rich) acs.org |
Anti-inflammatory Mechanisms
Phenazine compounds have demonstrated potential anti-inflammatory effects. One of the key mechanisms appears to be the inhibition of nitric oxide (NO) production. researchgate.net For instance, certain synthesized phenazine derivatives have shown a highly potent inhibitory effect on NO production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. researchgate.net
Phenazine-1-carboxylic acid (PCA) has been shown to modulate the immune response by upregulating the expression of IL-8 and ICAM-1 while inhibiting the release of RANTES and MCP-1. medchemexpress.com These actions suggest a potential role in modulating inflammatory responses. medchemexpress.com The antioxidant properties of phenazine derivatives may also contribute to their anti-inflammatory effects by protecting against oxidative stress-related diseases.
Biosynthesis of this compound-Related Compounds by Microorganisms
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various microorganisms, particularly bacteria from the genera Pseudomonas and Streptomyces. acs.orgbeilstein-journals.org The biosynthesis of these compounds originates from the shikimic acid pathway. peerj.comusm.edu
The core biosynthetic pathway for phenazines is highly conserved across different bacterial species and involves a set of genes typically organized in a phz operon. asm.org The key genes for the synthesis of the basic phenazine scaffold are phzABCDEFG. beilstein-journals.orgfrontiersin.org Chorismic acid serves as a crucial branch point, where the PhzABDEFG enzymes divert the metabolic flow from the shikimate pathway towards the production of phenazine-1-carboxylic acid (PCA). beilstein-journals.org
While the core synthesis genes are conserved, variations exist. For example, the phzC gene, which encodes a 3-deoxy-d-arabino-heptulosonate-7-phosphate (DAHP) synthase, is absent in the phenazine pathways of enteric bacteria. asm.org Furthermore, some bacteria possess additional genes that modify the initial phenazine core, leading to a diverse array of phenazine derivatives with different biological activities. usm.edu These modifications can include hydroxylation, methylation, and prenylation. usm.edu In Streptomyces, the gene clusters responsible for phenazine biosynthesis can be more complex and may include regulatory genes like ppzY, which likely controls the biosynthesis of the phenazine core. acs.orgbeilstein-journals.org
Due to the low yields of phenazines from wild-type microbial strains, genetic engineering strategies have been employed to enhance their production. mdpi.com These strategies often focus on several key areas:
Overexpression of Key Genes: Increasing the expression of genes within the shikimate pathway (ppsA, tktA, aroB, aroD, aroE) and the phenazine biosynthesis pathway (phzC) can direct more metabolic flux towards phenazine production. nih.govbiorxiv.org
Knocking Out Negative Regulators: Deleting negative regulatory genes such as pykF, rpeA, rsmE, and lon can lead to a significant increase in the production of phenazine derivatives. nih.govbiorxiv.org
Pathway Restoration and Blocking: In some cases, specific genes in the phenazine pathway are knocked out to accumulate intermediates. For example, knocking out phzF leads to the accumulation of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). frontiersin.orgsciencegate.app Restoring the function of phzF while knocking out other genes like phzO can then lead to the accumulation of a desired final product like PCA. frontiersin.org
Through these genetic manipulations, researchers have achieved significantly higher yields of phenazine compounds. For instance, an engineered strain of P. chlororaphis HT66 produced over 9 g/L of phenazine-1-carboxamide (B1678076) (PCN), and another engineered Pseudomonas sp. M18 achieved a PCA production of 6.4 g/L. mdpi.com
| Strain | Genetic Modification | Phenazine Compound | Yield |
| P. chlororaphis HT66 | Engineered strain | PCN | >9 g/L mdpi.com |
| Pseudomonas sp. M18 | Engineered strain | PCA | 6.4 g/L mdpi.com |
| P. chlororaphis | Engineered strain | PCA | 9.8 g/L mdpi.com |
| P. chlororaphis | Engineered strain | PCN | 11.45 g/L mdpi.com |
| P. chlororaphis GP72 | Overexpression of glpF and glpK | PCA | 1493.3 mg/L mdpi.com |
| P. chlororaphis GP72 | Knockout of pykF, rpeA, rsmE, lon; Overexpression of ppsA, tktA, phzC, aroB, aroD, aroE | 2-OH-PHZ | 450.4 mg/L nih.gov |
| P. chlororaphis Lzh-T5 | Restored phzF, knockout of phzO and negative regulators, enhanced shikimate pathway | PCA | 10,653 mg/L frontiersin.org |
Microbial Pathways and Gene Clusters
Role of this compound in Microbial Extracellular Electron Transfer (EET)
Phenazines are redox-active molecules that can act as electron shuttles, facilitating the transfer of electrons between microbial cells and their environment. plos.orgnih.gov This process, known as extracellular electron transfer (EET), is crucial for various microbial metabolic processes. nih.gov
Phenazines can accept electrons from microbial cells and donate them to external electron acceptors, a process that is particularly important for energy conservation under anaerobic conditions. plos.org The ability of phenazines to be oxidized and reduced without being consumed allows them to function as effective electron shuttles. nih.gov
The efficiency of EET can be influenced by the molecular structure of the phenazine compound, including the type and position of substituent groups. nih.gov For example, phenazines with electron-donating groups and those with electron-withdrawing groups interact differently with protonated water clusters, which affects the reaction-free energy of the electron transfer process. nih.gov This suggests that the electron flow route can be controlled by using appropriately substituted phenazines. nih.gov
In the context of microbial fuel cells (MFCs), phenazines produced by bacteria like Pseudomonas aeruginosa have been shown to enhance electron transfer to the anode, thereby increasing the power output. researchgate.net The presence of an anode can even stimulate the production of phenazines like pyocyanin. researchgate.net
Materials Science and Engineering Applications of Phenazine 1,3 Diamine
Phenazine-1,3-diamine in Organic Electronic Devices
The inherent semiconducting nature of phenazine (B1670421) derivatives has led to their exploration in various organic electronic devices. The extended π-conjugated system of the phenazine core facilitates charge transport, a fundamental requirement for the active layers in these devices.
Phenazine derivatives have shown promise as materials for Organic Light-Emitting Diodes (OLEDs). Their electron-deficient nature makes them suitable for use as electron-transporting or emissive materials. Researchers have designed and synthesized various phenazine-based molecules with donor-acceptor architectures to tune their emission colors and enhance device performance. researchgate.netfrontiersin.org For instance, novel thermally activated delayed fluorescence (TADF) emitters based on phenazine derivatives have been developed for highly efficient red OLEDs. nih.gov In one study, a TADF emitter named DPXZ-BPPZ, which incorporates a dibenzo[a,c]dipyrido[3,2-h:2′,3′-j]phenazine core, achieved a maximum external quantum efficiency (EQE) of over 20% in a red OLED. nih.gov Another research effort developed green to red TADF emitters by functionalizing a fluorinated dibenzo[a,c]-phenazine core, with one derivative showing an EQEmax of 21.8%. rsc.org Furthermore, a heterojunction LED was fabricated using self-assembled nanowires of an asymmetric aroyleneimidazophenazine, which exhibited electroluminescence. wiley.com
In the realm of Organic Field-Effect Transistors (OFETs), the introduction of nitrogen atoms into the acene backbone, as in phenazines, energetically stabilizes the frontier molecular orbitals, which facilitates electron injection. uni-heidelberg.de This characteristic makes phenazine derivatives potential n-type semiconductors for OFETs. uni-heidelberg.de The charge transport properties of these materials are crucial for their performance in OFETs, and studies have shown that the molecular packing and intermolecular interactions in the solid state play a significant role. rsc.org
| Emitter | Host | Max. EQE (%) | Emission Color | CIE Coordinates | Reference |
| DPXZ-BPPZ | - | 20.1 ± 0.2 | Red | (0.60, 0.40) | nih.gov |
| 2DMAC-BP-F | mCBP | 21.8 | Orange-Red | - | rsc.org |
| 2PXZ-BP-F | mCBP | 12.4 | Red | - | rsc.org |
| TPA-DPPZ | - | 3.42 | - | - | frontiersin.org |
| PXZ-DPPZ (doped) | - | 9.35 | - | - | frontiersin.org |
The efficiency of organic electronic devices is intrinsically linked to the charge transport characteristics of the active materials. For this compound and its derivatives, charge mobility is a key parameter that is influenced by molecular structure, supramolecular organization, and solid-state packing.
Studies on novel phenazine-fused triphenylene (B110318) discotic liquid crystals have revealed their potential for efficient charge transport. rri.res.in These materials self-assemble into hexagonal columnar phases, which provide pathways for one-dimensional charge migration. wiley.com Time-of-flight measurements on one such derivative demonstrated p-type (hole) mobility in the order of 10⁻⁴ cm² V⁻¹ s⁻¹. rri.res.in The incorporation of the phenazine moiety enhances π-electron conjugation, contributing to these favorable charge carrier properties. rri.res.in
The synthesis of tetrathienophenazine derivatives and their subsequent investigation in field-effect transistors have also provided valuable insights. rsc.org X-ray analysis of these compounds revealed extensive π–π interactions and short S⋯S contacts, which are crucial for efficient charge transport. Alkyl-substituted derivatives were found to form highly crystalline thin films upon vapor deposition, exhibiting reasonable field-effect transistor performance. rsc.org Furthermore, doping single crystals of these materials with iodine vapor led to a significant increase in conductivity by several orders of magnitude. rsc.org
Research on pyrazino[2,3-b]phenazine amines, which possess a donor-acceptor architecture, has shown that these materials can act as ambipolar semiconductors, capable of transporting both holes and electrons. researchgate.net Their HOMO and LUMO energy levels, determined by cyclic voltammetry, were found to be in the range of –5.40 to –5.66 eV and –3.69 to –3.84 eV, respectively. researchgate.net
| Material Type | Mobility (cm² V⁻¹ s⁻¹) | Carrier Type | Measurement Technique | Reference |
| Phenazine-fused Triphenylene Discotic Liquid Crystal | 10⁻⁴ | Hole (p-type) | Time of Flight | rri.res.in |
| Tetrathienophenazine Derivatives | - | - | Field-Effect Transistor | rsc.org |
| Pyrazino[2,3-b]phenazine Amines | - | Ambipolar | Cyclic Voltammetry | researchgate.net |
Phenazine derivatives are being investigated for their potential in organic photovoltaics (OPVs), primarily due to their strong absorption in the visible spectrum and their electron-accepting properties. researchgate.netarkat-usa.org These characteristics make them suitable for use as sensitizers or electron-acceptor materials in bulk-heterojunction solar cells.
The design of donor-π-acceptor (D-π-A) copolymers incorporating phenazine units has been a successful strategy for developing high-performance polymer solar cells (PSCs). In one study, a fused electron-accepting unit, 9,10-difluorodithieno[3,2-a:2′,3′-c]phenazine (FTP), was synthesized and used to create four different D-A copolymer donors. acs.org When blended with a small-molecule acceptor (Y6), the PSC based on one of these polymers, PD4-F, achieved a power conversion efficiency (PCE) of 15.71%. This high performance was attributed to a high short-circuit current density (Jsc) of 26.71 mA cm⁻² and a fill factor (FF) of 68.41%. acs.org The study highlighted that the synergistic effect of halogen and alkyl substitution on the polymer backbone plays a crucial role in optimizing the photovoltaic performance. acs.org
The self-assembly of organic materials is a critical factor in determining the morphology of the active layer in OPVs, which in turn affects device efficiency and stability. mdpi.com The planar structure of phenazines facilitates π-π stacking, which can lead to the formation of ordered domains and improve charge transport. arkat-usa.org
| Polymer Donor | Acceptor | PCE (%) | Jsc (mA cm⁻²) | FF (%) | Reference |
| PD4-F | Y6 | 15.71 | 26.71 | 68.41 | acs.org |
| PD4-Cl | Y6 | 13.59 | - | - | acs.org |
| PD8-F | Y6 | 13.26 | - | - | acs.org |
| PD8-Cl | Y6 | 13.61 | - | - | acs.org |
Charge Transport and Mobility Studies in this compound Materials
Polymer Chemistry: Integration of this compound into Conductive Polymers
The integration of this compound and its derivatives into polymer architectures has led to the development of novel conductive and redox-active polymers. These materials are often referred to as redox-active polymers because, during polymerization, they can retain electron transfer in separate monomeric fragments. nih.gov The delocalized π-electrons within the phenazine structure contribute to their conductive properties. nih.gov
Phenazine-based conjugated microporous polymers (CMPs) have been synthesized for applications in energy storage, specifically as supercapacitor electrodes. rsc.org For example, CMPs were created by coupling phenazine derivatives with tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine (TPA-3Bpin). rsc.org These polymers exhibit high surface areas and thermal stability. The inherent porosity, charge mobility, and redox activity of these phenazine-based CMPs make them ideal candidates for supercapacitor applications, with one such polymer demonstrating a specific capacitance of up to 356 F g⁻¹. rsc.org
Furthermore, studies have shown that polymers containing phenazine derivatives can be electrically conductive without the need for additional conductive materials. diva-portal.org This has generated interest in developing phenazine-containing polymers for use in organic batteries. Cross-linking strategies have also been employed to enhance the performance of phenazine-based polymer cathodes. By tuning the cross-linking density, the morphology of the redox-active polymer can be optimized to improve stability, discharge capacity, and rate performance. nsf.gov
Supramolecular Chemistry and Self-Assembly of this compound Structures
The planar and aromatic nature of the phenazine core makes it an excellent building block for supramolecular chemistry and self-assembly. nih.govresearchgate.net These molecules can interact through non-covalent forces such as π-π stacking, hydrogen bonding, and van der Waals forces to form well-defined, ordered structures. nih.gov This self-assembly behavior is critical for controlling the morphology and properties of materials used in various applications.
Research has shown that phenazine compounds can undergo massive bioaccumulation and self-assembly into ordered molecular aggregates inside living cells. nih.govresearchgate.net These self-assembled structures can exhibit a pronounced diattenuation anisotropy signal, which reflects the formation of condensed, insoluble complexes of ordered phenazine molecules. nih.govresearchgate.net The chemical structure of the phenazine derivatives influences their bioaccumulation behavior and the morphology of the resulting intracellular structures. nih.gov
In the context of materials science, the self-assembly of phenazine derivatives is crucial for creating functional materials for electronic devices. For example, the synthesis of a novel asymmetric aroyleneimidazophenazine led to the formation of self-assembled nanowires that displayed red fluorescence and were used to fabricate a light-emitting diode. wiley.com Similarly, the design of benzothiadiazole–phenazine-based electron-acceptors has been guided by theoretical principles to promote self-assembly through molecular planarity, which supports more efficient π-π interactions. rsc.org Novel phenanthro[9,10-a]phenazine-based discotic liquid crystals also exhibit self-organization into columnar structures, which act as one-dimensional charge migration platforms. wiley.com
Redox Flow Batteries and Energy Storage Applications of this compound Derivatives
Phenazine derivatives have garnered significant attention as promising materials for energy storage, particularly in the field of redox flow batteries (RFBs). rsc.orggoogle.comresearchgate.net Their ability to undergo reversible redox reactions makes them ideal candidates for use as active materials in the electrolytes of these batteries.
A novel phenazine derivative with oligomeric ethylene (B1197577) glycol ether substituents has been investigated as an anolyte material for non-aqueous organic RFBs. rsc.org This material exhibits a reversible and stable reduction at -1.72 V vs. Ag/AgNO₃ and demonstrates excellent solubility (greater than 2.5 M) in acetonitrile. A non-aqueous RFB using this phenazine derivative as the anolyte showed high specific capacity (approximately 93% of the theoretical value), over 95% Coulombic efficiency, and good cycling stability. rsc.org
For aqueous organic redox flow batteries (AORFBs), researchers have developed water-soluble phenazine-based materials. One such compound, functionalized with quaternary ammonium-based substituents, showed redox reversibility in neutral, basic, and acidic conditions. mdpi.com It achieved a high solubility of up to 1.3 M in an aqueous electrolyte, leading to an outstanding theoretical volumetric capacity of 70 Ah L⁻¹. mdpi.com Laboratory-scale RFBs using this material demonstrated stable operation for over 100 cycles. mdpi.com Another approach involves the development of phenazine derivatives for electrochemically mediated CO₂ capture, which can be coupled with electricity storage. researchgate.net
High-throughput density functional theory (DFT) calculations have been employed to screen a large number of phenazine derivatives to identify candidates with optimal redox potentials for RFB applications. researchgate.net These computational studies help in understanding the influence of different functional groups on the redox properties and in accelerating the design of new, high-performance materials for energy storage. researchgate.net
| Phenazine Derivative | Application | Key Performance Metric | Electrolyte | Reference |
| M1 (with oligomeric ethylene glycol ether substituents) | Non-aqueous RFB Anolyte | >2.5 M solubility, ~93% theoretical capacity | Acetonitrile | rsc.org |
| M1 (with quaternary ammonium (B1175870) substituents) | Aqueous RFB Anolyte | 1.3 M solubility, 70 Ah L⁻¹ theoretical capacity | Aqueous (neutral, acidic, basic) | mdpi.com |
| 7,8-dihydroxy-phenazine-2-sulfonic acid (DHPS) | Aqueous RFB Anolyte | Undergoes 2e⁻ oxidation/reduction | Aqueous | google.com |
| 1,8-ESP | Electrochemical CO₂ Capture & Energy Storage | >1.35 M aqueous solubility | Aqueous | researchgate.net |
Nanoscience and Nanomaterials Incorporating this compound
A comprehensive review of scientific literature reveals a notable focus on phenazine derivatives in the field of nanoscience, although specific research detailing the direct incorporation of This compound into nanomaterials is not extensively documented. The broader family of phenazine compounds, particularly other isomers like phenazine-2,3-diamine (B110097) and precursors such as o-phenylenediamine (B120857) , serve as fundamental building blocks in the synthesis of a variety of advanced nanomaterials. These related compounds are utilized to create nanowires, quantum dots, and specialized polymers with applications in electronics and catalysis.
For instance, research has demonstrated the synthesis of novel asymmetric aroyleneimidazophenazines using phenazine-2,3-diamine . These molecules can self-assemble into nanowires that exhibit red fluorescence and have been successfully integrated into organic light-emitting diode (OLED) devices. wiley.com The resulting heterojunction LED, featuring these nanowires, showed electroluminescence at multiple peaks with a turn-on voltage of approximately 3.2 V. wiley.com
Furthermore, phenazine derivatives are instrumental in the synthesis of complex nanostructures used in catalysis. One-pot methods have been developed for creating benzo[a]pyrano-[2,3-c]phenazine derivatives using nanocatalysts like copper oxide quantum dot-modified magnetic silica (B1680970) mesoporous nanoparticles. nih.govrsc.org In these syntheses, a precursor like o-phenylenediamine is typically used to form the core phenazine structure. nih.govrsc.org Similarly, other research has employed magnetic core-shell nanoparticles to catalyze the formation of benzo[a]furo[2,3-c]phenazine derivatives. tandfonline.com
While these examples highlight the significant role of the phenazine motif in materials science, they underscore the prevalent use of other diamine isomers in published research. The specific properties and potential applications of nanomaterials derived directly from This compound remain an area with limited available data.
Research Findings on Related Phenazine-Based Nanomaterials
To provide context on the capabilities within the phenazine family, the following table summarizes findings for nanomaterials synthesized from related diamine precursors.
| Nanomaterial Type | Precursor(s) | Key Findings | Application |
| Fluorescent Nanowires | Phenazine-2,3-diamine, Naphthalene-1,4,5,8-tetracarboxylic dianhydride | Self-assembles into nanowires exhibiting red fluorescence. Device turn-on voltage of ~3.2 V. | Organic Light-Emitting Diodes (OLEDs) |
| Catalytic Nanoparticles | o-Phenylenediamine, 2-hydroxy-1,4-naphthoquinone | Synthesis of benzo[a]pyrano-[2,3-c]phenazines catalyzed by M-MSNs/CuO(QDs) with yields of 86–95%. Catalyst is reusable for at least 5 cycles. nih.govrsc.org | Green Chemistry, Catalysis |
| Aggregation-Induced Emitters | o-Phenylenediamine, various quinones | Creation of phenazine-based luminogens that exhibit aggregation-induced emission (AIE) behavior in THF/water mixtures. acs.org | Optoelectronics, Sensors |
Analytical and Sensing Applications of Phenazine 1,3 Diamine
Design and Development of Phenazine-1,3-diamine-Based Chemosensors and Biosensors
The core structure of this compound serves as a robust platform for creating chemosensors and biosensors. nih.govmdpi.com The mechanism of these sensors often relies on the modulation of the phenazine's intramolecular charge transfer (ICT) upon binding with a target analyte, leading to observable changes in color or fluorescence. arkat-usa.org By attaching specific recognition moieties (receptors) to the phenazine (B1670421) core, scientists can tailor sensors for high selectivity and sensitivity towards various targets. arkat-usa.orgresearchgate.net
This compound and its derivatives have been successfully engineered into chemosensors for detecting various metal ions. The detection mechanism often involves fluorescence quenching or enhancement upon complexation with the metal ion. arkat-usa.orgmdpi.com
One approach involves the oxidation of a precursor, o-phenylenediamine (B120857) (OPD), into the highly fluorescent 2,3-diaminophenazine (referred to as OPDox). acs.org This reaction can be triggered by certain metal ions. For instance, a sensor for copper (Cu²⁺) and silver (Ag⁺) ions utilizes an autocatalytic process where the metals are reduced to nanoparticles, which in turn catalyze the oxidation of OPD, leading to a significant fluorescence enhancement. acs.org Another system for detecting Cu²⁺ uses N-doped carbon dots as a reference fluorophore; Cu²⁺ oxidizes OPD to OPDox, which then quenches the fluorescence of the carbon dots while emitting its own fluorescence at a different wavelength, allowing for ratiometric detection with a low detection limit of 23 nM. acs.org
Carbon dots (CDs) synthesized using phenazine-2,3-diamine (B110097) and citric acid have been employed as a fluorescent probe for the rapid detection of Ag⁺ in tap water. mdpi.com The presence of Ag⁺ quenches the fluorescence of the CDs, with a detection limit of 31 nM, which is well below the level recommended by the World Health Organization. mdpi.com
Derivatives such as imidazole-phenazines have been developed as "turn-off" fluorescent chemosensors for ferric ions (Fe³⁺). arkat-usa.org In the presence of Fe³⁺, the sensor's fluorescence is significantly diminished. One such sensor demonstrated a detection limit of 4.8 x 10⁻⁶ M for Fe³⁺ in a DMSO solution, showing high selectivity over many other common cations. arkat-usa.org Similarly, benzo[a]chromenophenazines, synthesized from lawsone, have shown potential as fluorescent chemosensors for Fe³⁺ and Cu²⁺ ions. rsc.org
Table 1: this compound Based Sensors for Metal Ion Detection
| Sensor Design | Target Ion(s) | Detection Mechanism | Detection Limit | Reference(s) |
|---|---|---|---|---|
| o-Phenylenediamine (OPD) oxidation to 2,3-diaminophenazine | Cu²⁺, Ag⁺ | Autocatalytic fluorescence enhancement | Not specified | acs.org |
| N-doped carbon dots with OPD | Cu²⁺ | Ratiometric fluorescence (F₄₁₂/F₅₅₃) | 23 nM | acs.org |
| Carbon dots from citric acid and phenazine-2,3-diamine | Ag⁺ | Fluorescence quenching | 31 nM | mdpi.com |
| Imidazole-phenazine derivative | Fe³⁺ | "Turn-off" fluorescence | 4.8 µM | arkat-usa.org |
| Benzo[a]chromenophenazines | Fe³⁺, Cu²⁺ | Fluorescent chemosensor | Not specified | rsc.org |
The phenazine framework has also been adapted for the detection of anions and neutral small molecules. This is often achieved by attaching hydrogen-bond donor groups, such as urea (B33335) or catechol, to the phenazine structure. arkat-usa.orgnih.gov
A colorimetric and fluorescent receptor for fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) anions was created by appending a bis-urea moiety to 2,3-diaminophenazine. arkat-usa.org The urea groups act as the anion receptor, while the phenazine core serves as the chromogenic signaling unit. arkat-usa.orgresearchgate.net Upon binding with fluoride ions in a DMSO solution, the sensor's color changes to red, and its fluorescence emission is enhanced and red-shifted. arkat-usa.org
A catechol-functionalized phenazine imidazole (B134444), synthesized from 2,3-diaminophenazine and 3,4-dihydroxy benzaldehyde (B42025), was designed as a selective "turn-off" fluorescent sensor for the hydrogen sulfate (B86663) (HSO₄⁻) anion. nih.gov The recognition is based on multiple hydrogen bond interactions between the sensor and the anion. This sensor demonstrated high sensitivity and strong anti-interference ability from other common anions. nih.gov Test strips based on this compound were developed for convenient, naked-eye detection of HSO₄⁻. nih.gov
Furthermore, a phenazine embedded copper (II) complex has been reported as a fluorescent probe for the detection of nitric oxide (NO) and nitroxyl (B88944) (HNO), important biological signaling molecules. researchgate.net The complex is initially non-fluorescent but regains its fluorescence upon selective reaction with NO or HNO. researchgate.net
Table 2: this compound Based Sensors for Anions and Small Molecules
| Sensor Design | Target Analyte(s) | Detection Mechanism | Observable Change | Reference(s) |
|---|---|---|---|---|
| Bis-urea appended 2,3-diaminophenazine | F⁻, CH₃COO⁻, H₂PO₄⁻ | Hydrogen bonding | Color change and fluorescence shift | arkat-usa.orgresearchgate.net |
| Catechol-functionalized phenazine imidazole | HSO₄⁻ | "Turn-off" fluorescence via hydrogen bonding | Fluorescence quenching | nih.gov |
| Phenazine embedded Copper (II) complex | NO, HNO | Regeneration of fluorescence | Fluorescence "turn-on" | researchgate.net |
The planar aromatic structure of phenazine allows it to act as a strong DNA intercalator, a property that can be harnessed for biosensing applications. arkat-usa.org When a phenazine derivative intercalates into DNA, its absorption and fluorescence properties can change significantly, often depending on the specific nucleotides present at the binding site. arkat-usa.org This interaction forms the basis for developing probes that can detect or distinguish specific DNA sequences.
While direct applications of this compound are being explored, related phenazine structures like dipyrido[3,2-a: 2',3'-c]phenazine (DPPZ) are well-studied as "molecular light switches" for DNA. arkat-usa.org Their metal complexes exhibit strong luminescence upon intercalation into the DNA double helix. arkat-usa.org
The production of phenazines by bacteria like Pseudomonas aeruginosa has been linked to the release of extracellular DNA (eDNA), a key component of biofilms. nih.gov This process is mediated by hydrogen peroxide, which is generated when phenazines react with molecular oxygen. nih.gov While not a direct sensing application, this biological phenomenon highlights the intimate interaction between phenazines and DNA in natural systems, suggesting potential pathways for developing novel biosensors. nih.gov
Sensing of Anions and Other Small Molecules
Fluorescent Probes and Bioimaging Agents Utilizing this compound
The inherent fluorescence of phenazine derivatives makes them excellent candidates for fluorescent probes and bioimaging agents. arkat-usa.org Their absorption and emission spectra often lie within the visible range of 400-700 nm, which is suitable for biological applications. arkat-usa.org
This compound itself is noted for its intense luminescence. arkat-usa.org Various derivatives have been synthesized and applied as fluorescent stains for visualizing subcellular components. arkat-usa.orgnih.gov For example, quinone-derived π-extended phenazines have been developed as fluorogenic probes for the specific staining of lipid droplets in live cells, outperforming commercially available dyes like Nile Red. nih.gov
Phenazine-based probes are also used in nanocarriers for bioimaging. researchgate.net A phenazine embedded copper (II) complex, which becomes fluorescent upon reacting with nitric oxide (NO) or nitroxyl (HNO), has been successfully applied for bioimaging these reactive nitrogen species within cells. researchgate.net This "turn-on" response is highly desirable for sensitive detection with low background signal. researchgate.net
Environmental Monitoring and Remediation Technologies Involving this compound
The applications of this compound extend to environmental science, particularly in the detection of pollutants and in bioremediation processes. lookchem.comnih.gov
As a detection agent, 2,3-diaminophenazine is used in the analysis of heavy metals such as bismuth, cadmium, lead, copper, and mercury, playing a role in environmental monitoring. lookchem.com The ability to create sensors for these toxic metals is crucial for assessing water and soil quality.
In the context of remediation, phenazines produced by soil bacteria can influence the biogeochemical cycling of elements. nih.gov For instance, phenazine-1-carboxylic acid (PCA), a related compound produced by Pseudomonas species, can reductively dissolve iron and manganese oxyhydroxides in the soil. nih.gov In the rhizospheres of wheat, the presence of PCA-producing bacteria was shown to increase the concentration of poorly crystalline, more reactive iron minerals. nih.gov This demonstrates that phenazine compounds can alter mineral reactivity in soil, which has implications for nutrient availability and contaminant mobility. Furthermore, PCA has been shown to promote the development of bacterial biofilms on wheat roots, which can influence crop nutrition and the turnover of biomass in the soil, contributing to soil health and potentially the remediation of contaminated soils. pnnl.gov The degradation of certain environmental pollutants, such as the explosive RDX, can produce diamine metabolites, although these are structurally distinct from this compound. researchgate.net
Future Perspectives and Research Challenges for Phenazine 1,3 Diamine
Integration of Phenazine-1,3-diamine Research Across Disciplines
The inherent versatility of the phenazine (B1670421) scaffold, particularly with the diamino substitution at the 1 and 3 positions, necessitates a multidisciplinary research approach to fully realize its potential. The unique electronic and structural characteristics of this compound position it at the intersection of several scientific fields, including medicinal chemistry, materials science, and electrochemistry.
An integrated research program could, for instance, bring together synthetic chemists, microbiologists, and molecular biologists to explore and develop novel antibacterial agents. nih.gov This collaborative effort is crucial for translating preliminary findings into significant clinical advancements, especially in combating persistent biofilm infections. nih.gov The redox-active nature of phenazine derivatives also calls for collaboration between organic chemists and electrochemists to design and evaluate new materials for energy storage applications, such as aqueous redox flow batteries. nih.govrsc.org
Furthermore, the exploration of this compound and its analogues in areas like organic electronics and sensor technology would benefit from the combined expertise of materials scientists and physicists. The structural modifications of the phenazine core can lead to novel materials with tailored electronic and photophysical properties, opening avenues for innovations in organic light-emitting diodes (OLEDs) and conductive polymers. solubilityofthings.com
Emerging Synthetic Methodologies for this compound
The synthesis of phenazine derivatives has traditionally relied on methods like the Wohl-Aue reaction and the Beirut method. researchgate.netnih.gov However, recent advancements have focused on developing more efficient, sustainable, and versatile synthetic strategies. These emerging methodologies aim to provide access to a wider range of functionalized this compound analogues with high yields and regioselectivity.
Modern synthetic approaches include:
Palladium-catalyzed N-arylation: This method has become a powerful tool for constructing the phenazine core. researchgate.net
Multicomponent reactions: These reactions allow for the assembly of complex phenazine structures in a single step from readily available starting materials, often under environmentally friendly conditions. researchgate.netresearchgate.net
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of phenazine derivatives. researchgate.net
Solid-state synthesis: Performing reactions in the solid state offers an alternative, solvent-free approach to synthesizing phenazines. rasayanjournal.co.in
Condensation reactions: The condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds remains a fundamental and widely used method for phenazine synthesis. researchgate.netresearchgate.net
These innovative synthetic routes are crucial for generating libraries of this compound derivatives, which can then be screened for various biological and material science applications. The development of one-pot and tandem reactions is particularly valuable for creating structural diversity in an efficient manner. acs.org
Advancements in Theoretical and Computational Design of this compound Materials
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for the rational design and prediction of the properties of phenazine-based materials. nih.govrsc.org These theoretical approaches allow researchers to screen virtual libraries of phenazine derivatives and identify promising candidates for specific applications before undertaking laborious and time-consuming synthetic work.
Key areas where computational design is making significant contributions include:
Redox Potential Prediction: DFT calculations can accurately predict the redox potentials of phenazine derivatives, which is crucial for their application in energy storage devices like redox flow batteries. nih.govrsc.orgrsc.org By systematically studying the effects of different functional groups and their positions on the phenazine core, researchers can design molecules with tailored electrochemical properties. nih.govrsc.orgresearchgate.net
Electronic Structure and Properties: Computational methods are used to investigate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of phenazine derivatives. rsc.org This information is vital for designing materials for organic electronics, such as n-type semiconductors for organic solar cells. rsc.org
Understanding Structure-Property Relationships: Theoretical studies provide insights into how structural modifications, such as the introduction of different substituents or altering planarity, influence the electronic and photophysical properties of phenazine-based materials. rsc.org
The synergy between computational predictions and experimental validation accelerates the discovery and development of high-performance this compound materials. nih.govrsc.org
Challenges in Translational Research of this compound Analogues
Despite the promising biological activities of many phenazine derivatives, their translation from preclinical findings to clinical applications faces several significant hurdles. These challenges must be addressed to realize the therapeutic potential of this compound analogues.
Key translational research challenges include:
Pharmacokinetics and Bioavailability: Issues such as poor solubility, metabolic instability, and unfavorable absorption, distribution, metabolism, and excretion (ADME) properties can limit the in vivo efficacy of phenazine compounds. georgiasouthern.edunih.gov Overcoming these challenges may require the development of prodrug strategies or novel formulation approaches. nih.gov
Off-Target Effects and Toxicity: The planar structure of the phenazine ring can lead to interactions with unintended biological targets, potentially causing toxicity. georgiasouthern.edu Thorough toxicological profiling is essential to ensure the safety of any potential drug candidate.
Drug Resistance: As with any antimicrobial agent, the potential for bacteria to develop resistance to phenazine-based drugs is a major concern. nih.govnih.gov Research into the mechanisms of action and potential resistance pathways is crucial for developing robust and long-lasting therapies. nih.gov
Scalable Synthesis: The development of cost-effective and scalable synthetic routes is necessary for the large-scale production of any phenazine-based drug that successfully navigates clinical trials.
Addressing these challenges will require a concerted effort from medicinal chemists, pharmacologists, and toxicologists.
Opportunities for Novel Applications of this compound
The unique properties of this compound and its derivatives open up a wide range of opportunities for novel applications beyond their traditional uses. Researchers are actively exploring new frontiers where the specific characteristics of this compound can be leveraged.
Emerging and potential applications include:
Aggregation-Induced Emission (AIE) Materials: Phenazine derivatives can be designed to exhibit AIE, where they become highly fluorescent in an aggregated state. acs.org This property is valuable for applications in bio-imaging, chemical sensing, and organic light-emitting diodes (OLEDs). acs.org
Conjugated Microporous Polymers (CMPs): The incorporation of phenazine units into CMPs can create materials with high surface areas and redox activity, making them suitable for applications in energy storage, such as supercapacitors, and gas adsorption. rsc.orgrsc.org
Photodynamic Therapy: The ability of some phenazine derivatives to generate reactive oxygen species upon light irradiation makes them potential candidates for use as photosensitizers in photodynamic therapy for cancer treatment. researchgate.net
Smart Materials: The sensitivity of the photophysical properties of some phenazine derivatives to external stimuli like temperature and pH makes them attractive for the development of "smart" materials that can respond to their environment. researchgate.net
Aqueous Zinc Secondary Batteries: Phenazine-based organic materials are being investigated as cathodes for aqueous zinc secondary batteries, offering a potentially safer and more cost-effective alternative to lithium-ion batteries. bohrium.com
The continued exploration of the fundamental properties of this compound and the development of new synthetic methodologies will undoubtedly lead to the discovery of even more innovative applications in the future.
Q & A
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere) to determine decomposition thresholds .
- Accelerated Stability Testing : Expose compounds to elevated humidity (75% RH) and UV light to simulate long-term storage .
- Degradation Product Identification : Use GC-MS or LC-HRMS to characterize byproducts and propose degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
